molecular formula C12H8BrNO3 B5696482 1-(3-Bromophenoxy)-4-nitrobenzene CAS No. 2303-22-2

1-(3-Bromophenoxy)-4-nitrobenzene

Cat. No.: B5696482
CAS No.: 2303-22-2
M. Wt: 294.10 g/mol
InChI Key: BUPYXTMYYSIBKM-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8BrNO3 It is characterized by a bromophenoxy group attached to a nitrobenzene ring

Preparation Methods

The synthesis of 1-(3-Bromophenoxy)-4-nitrobenzene typically involves the reaction of 3-bromophenol with 4-nitrochlorobenzene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Synthetic Route:

  • Dissolve 3-bromophenol and 4-nitrochlorobenzene in DMF.
  • Add potassium carbonate to the mixture.
  • Heat the reaction mixture to around 100°C and stir for several hours.
  • Cool the mixture and pour it into water to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3-Bromophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Substitution:

    Reagents: Sodium hydroxide, potassium carbonate.

    Conditions: Elevated temperatures, typically around 100°C.

    Products: Substituted derivatives depending on the nucleophile used.

2. Reduction:

    Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Conditions: Room temperature to moderate heating.

    Products: Reduced derivatives, such as 1-(3-bromophenoxy)-4-aminobenzene.

3. Oxidation:

    Reagents: Potassium permanganate, chromium trioxide.

    Conditions: Acidic or basic medium, elevated temperatures.

    Products: Oxidized derivatives, such as carboxylic acids.

Scientific Research Applications

1-(3-Bromophenoxy)-4-nitrobenzene has several applications in scientific research:

1. Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

2. Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

3. Medicine:

  • Explored for its potential therapeutic properties.
  • Used in the development of novel pharmaceuticals.

4. Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromophenoxy group may facilitate binding to specific proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromophenoxy)-4-nitrobenzene can be compared with other similar compounds, such as:

1. 1-(4-Bromophenoxy)-2-nitrobenzene:

  • Similar structure but with different substitution pattern.
  • Exhibits different reactivity and biological activity.

2. 1-(3-Bromophenoxy)-4-aminobenzene:

  • Reduced derivative with an amino group instead of a nitro group.
  • Different chemical properties and applications.

3. 1-(3-Bromophenoxy)-4-chlorobenzene:

  • Contains a chlorine atom instead of a nitro group.
  • Different reactivity and potential uses.

Properties

IUPAC Name

1-bromo-3-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPYXTMYYSIBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300751
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303-22-2
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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